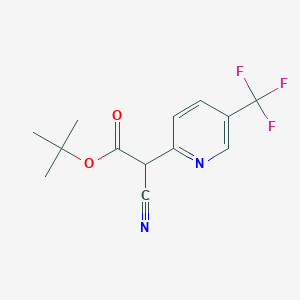

Tert-butyl 2-cyano-2-(5-(trifluoromethyl)pyridin-2-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 2-cyano-2-(5-(trifluoromethyl)pyridin-2-yl)acetate is an organic compound with the molecular formula C13H13F3N2O2. This compound is characterized by the presence of a tert-butyl ester group, a cyano group, and a trifluoromethyl-substituted pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-cyano-2-(5-(trifluoromethyl)pyridin-2-yl)acetate typically involves the reaction of 2-cyano-2-(5-(trifluoromethyl)pyridin-2-yl)acetic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-cyano-2-(5-(trifluoromethyl)pyridin-2-yl)acetate undergoes various chemical reactions, including:

Nucleophilic substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as amines, alcohols, and thiols can be used under mild conditions.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly used.

Reduction: Reducing agents like LiAlH4 or hydrogen gas with a palladium catalyst are employed.

Major Products Formed

Amides and esters: Formed from nucleophilic substitution reactions.

Carboxylic acids: Formed from hydrolysis of the ester group.

Scientific Research Applications

Tert-butyl 2-cyano-2-(5-(trifluoromethyl)pyridin-2-yl)acetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 2-cyano-2-(5-(trifluoromethyl)pyridin-2-yl)acetate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can interact with various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Tert-butyl 2-cyano-2-(4-(trifluoromethyl)phenyl)acetate: Similar structure but with a phenyl ring instead of a pyridine ring.

Tert-butyl 2-cyano-2-(3-(trifluoromethyl)pyridin-2-yl)acetate: Similar structure but with the trifluoromethyl group at a different position on the pyridine ring.

Uniqueness

Tert-butyl 2-cyano-2-(5-(trifluoromethyl)pyridin-2-yl)acetate is unique due to the specific positioning of the trifluoromethyl group on the pyridine ring, which can influence its reactivity and biological activity. The presence of the tert-butyl ester group also provides steric hindrance, affecting the compound’s stability and reactivity .

Biological Activity

Tert-butyl 2-cyano-2-(5-(trifluoromethyl)pyridin-2-yl)acetate (CAS Number: 941133-76-2) is a compound that has attracted attention due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its chemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H13F3N2O2, with a molecular weight of 286.25 g/mol. The compound includes:

- A tert-butyl ester group , enhancing solubility in organic solvents.

- A cyano group (C≡N), which is known to participate in various chemical reactions.

- A pyridine ring substituted with a trifluoromethyl group (CF3), which can significantly influence the electronic properties and reactivity of the molecule .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its structural components. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially leading to increased bioavailability and efficacy in biological systems. It has been observed that fluorinated compounds often exhibit enhanced interactions with biological targets due to their unique electronic characteristics .

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of compounds containing pyridine and cyano groups. For instance, derivatives similar to this compound have shown promising activity against various bacterial strains, including Mycobacterium tuberculosis. This suggests that the compound may possess similar antimicrobial properties, warranting further investigation .

Structure-Activity Relationship (SAR)

The incorporation of a trifluoromethyl group in pyridine derivatives has been linked to improved potency against specific biological targets. For example, SAR studies indicate that modifications in the position of substituents on the pyridine ring can significantly affect the inhibitory activity against enzymes such as branched-chain amino acid transaminases (BCATs), which are involved in amino acid metabolism and have implications in cancer biology .

Case Studies

- Inhibition Studies : In a high-throughput screening campaign, compounds structurally related to this compound demonstrated significant inhibition of BCAT enzymes, suggesting potential therapeutic applications in cancer treatment .

- Antimycobacterial Activity : A study investigating novel chemical entities for anti-tuberculosis activity found that certain fluorinated compounds exhibited lower human microsomal clearance rates, indicating favorable pharmacokinetic profiles. This could imply that this compound may also show similar benefits in terms of metabolic stability and efficacy against tuberculosis .

Data Table: Key Properties and Activities

| Property/Activity | Value/Information |

|---|---|

| CAS Number | 941133-76-2 |

| Molecular Formula | C13H13F3N2O2 |

| Molecular Weight | 286.25 g/mol |

| Purity | ≥95% |

| Biological Targets | BCAT enzymes, Mycobacterium tuberculosis |

| Potential Applications | Antimicrobial agents, Cancer therapeutics |

Properties

IUPAC Name |

tert-butyl 2-cyano-2-[5-(trifluoromethyl)pyridin-2-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N2O2/c1-12(2,3)20-11(19)9(6-17)10-5-4-8(7-18-10)13(14,15)16/h4-5,7,9H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPJYSQRSSZPSIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C#N)C1=NC=C(C=C1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.